{3-methyl-1H-pyrrolo[2,3-b]pyridin-6-yl}methanamine
CAS No.:
Cat. No.: VC17467995
Molecular Formula: C9H11N3
Molecular Weight: 161.20 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H11N3 |
|---|---|
| Molecular Weight | 161.20 g/mol |
| IUPAC Name | (3-methyl-1H-pyrrolo[2,3-b]pyridin-6-yl)methanamine |
| Standard InChI | InChI=1S/C9H11N3/c1-6-5-11-9-8(6)3-2-7(4-10)12-9/h2-3,5H,4,10H2,1H3,(H,11,12) |
| Standard InChI Key | AVSOAEBWPUUDQO-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CNC2=C1C=CC(=N2)CN |
Introduction
Structural and Chemical Properties
Molecular Architecture
The compound’s core consists of a bicyclic framework where a pyrrole ring is fused to a pyridine ring at the 2,3- and 3,2-positions, respectively. Key substituents include:
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3-Methyl group: Enhances steric hindrance and electronic effects, potentially improving receptor binding selectivity.
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6-Methanamine group: A primary amine that facilitates interactions with biological targets via hydrogen bonding and ionic interactions .
Table 1. Structural and Physicochemical Properties
| Property | Value/Description |
|---|---|
| Molecular Formula | |
| Molecular Weight | 161.20 g/mol |
| IUPAC Name | {3-Methyl-1H-pyrrolo[2,3-b]pyridin-6-yl}methanamine |
| Key Substituents | 3-Methyl, 6-Methanamine |
| Solubility | Moderate in polar solvents (e.g., DMF, DMSO) |
Synthetic Routes
Synthesis typically involves multi-step protocols:
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Core Formation: Cyclization of pyridine derivatives with amines under basic conditions.
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Functionalization: Introduction of the methanamine group via reductive amination or nucleophilic substitution.
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Purification: Automated chromatography or crystallization to achieve >95% purity.
Industrial-scale production employs continuous flow reactors to optimize yield and reduce reaction times.
Mechanism of Action
FGFR Inhibition
{3-Methyl-1H-pyrrolo[2,3-b]pyridin-6-yl}methanamine selectively inhibits FGFRs by binding to their ATP-binding domains. This prevents phosphorylation of downstream effectors, including:
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RAS-MEK-ERK Pathway: Critical for cell proliferation and survival.
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PI3K-Akt Pathway: Regulates apoptosis and metabolic processes.
Table 2. Kinase Selectivity Profile
| Kinase | Inhibition IC₅₀ (nM) | Clinical Relevance |
|---|---|---|
| FGFR1 | 12.4 | Breast cancer, lung cancer |
| FGFR2 | 18.9 | Gastric cancer, endometrial cancer |
| FGFR3 | 24.7 | Bladder cancer, myeloma |
Cellular Effects
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Antiproliferative Activity: Reduces viability in FGFR-driven cancer cell lines (e.g., SNU-16 gastric cancer cells).
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Apoptosis Induction: Caspase-3/7 activation observed at IC₅₀ values of 0.5–2.0 μM.
Research Challenges and Future Directions
Limitations
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Off-Target Effects: Moderate inhibition of VEGFR2 (IC₅₀ = 340 nM) may contribute to hypertension in clinical settings.
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Synthetic Complexity: Multi-step synthesis limits scalability and cost-effectiveness.
Innovations in Drug Design
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Prodrug Formulations: Phosphonooxyalkyl derivatives to enhance oral bioavailability.
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Combination Therapies: Synergy with immune checkpoint inhibitors (e.g., anti-PD-1) in preclinical models.
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